![molecular formula C7H4BrFN2O B13058640 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL](/img/structure/B13058640.png)
2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the imidazo[1,2-A]pyridine core, which imparts unique chemical and physical properties. It is widely used in various fields of scientific research due to its versatile reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL typically involves the following steps:
Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through condensation reactions involving pyridine derivatives and imidazole precursors.
Introduction of Bromine and Fluorine: Halogenation reactions are employed to introduce bromine and fluorine atoms at specific positions on the imidazo[1,2-A]pyridine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity . The compound can inhibit or activate various signaling pathways, depending on its structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity compared to other similar compounds . Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C7H4BrFN2O |
|---|---|
Molekulargewicht |
231.02 g/mol |
IUPAC-Name |
2-bromo-7-fluoroimidazo[1,2-a]pyridin-6-ol |
InChI |
InChI=1S/C7H4BrFN2O/c8-6-3-11-2-5(12)4(9)1-7(11)10-6/h1-3,12H |
InChI-Schlüssel |
WDLFBGJXHBBTCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN2C1=NC(=C2)Br)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




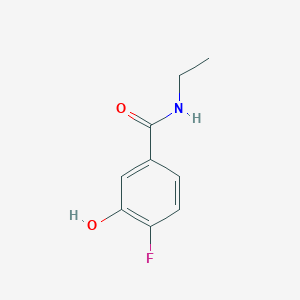

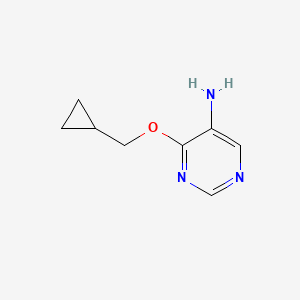
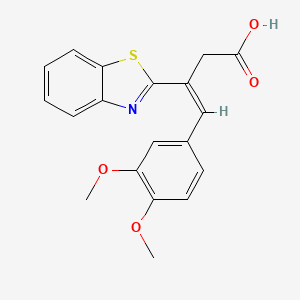

![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)

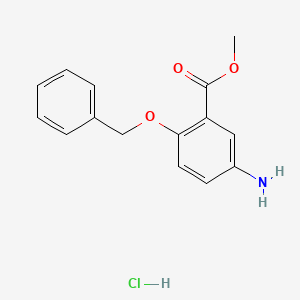

![Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058623.png)
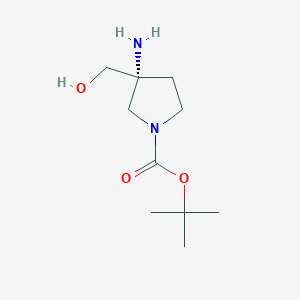
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)
